molecular formula C6H9F3O3S B7888830 3-Methylbut-2-en-2-yl trifluoromethanesulfonate CAS No. 28143-80-8

3-Methylbut-2-en-2-yl trifluoromethanesulfonate

Cat. No. B7888830
CAS RN: 28143-80-8
M. Wt: 218.20 g/mol
InChI Key: ZOTJNLNOJYKPOI-UHFFFAOYSA-N
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Description

3-Methylbut-2-en-2-yl trifluoromethanesulfonate is a chemical compound . It is also known as a type of chemical entity . More detailed information about this compound, including its characteristics, safety, usage, and MSDS/SDS, can be found on various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylbut-2-en-2-yl trifluoromethanesulfonate are not explicitly listed in the search results. For a comprehensive analysis of its properties, it would be necessary to refer to a reliable source or database that provides this information .

Scientific Research Applications

  • It is used in the study of crystal structures of various compounds, demonstrating its relevance in structural chemistry and materials science (Hinkle & McDonald, 2002).

  • In the field of organic chemistry, it plays a role as a reactant or a catalyst. For instance, it is involved in the ytterbium trifluoromethanesulfonate catalyzed imino ene reaction, showcasing its utility in synthesis and catalysis (Yamanaka, Nishida, & Nakagawa, 2000).

  • Its applications extend to the field of lanthanide chemistry, where lanthanide(III) trifluoromethanesulfonates, similar in structure, are used as catalysts for efficient reactions (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).

  • In material science, it is studied for its structural properties and interactions, contributing to the understanding of molecular geometries and bonding (Trautner, Altabef, Fernández, Varetti, & Oberhammer, 1999).

  • Its derivatives are investigated for their potential in organic reactions and synthesis, expanding its applications in organic and synthetic chemistry (Stang & Dueber, 2003).

  • It plays a role in the development of new frameworks in catena-phosphorus chemistry, indicating its importance in inorganic and coordination chemistry (Dyker, Burford, Ménard, Lumsden, & Decken, 2007).

  • It is utilized in the oxidation processes of organic compounds, showing its role in organic and analytical chemistry (Li, Lv, Qu, & Zhou, 2020).

  • Its relevance in physical chemistry is evident through its role in the electrochemical studies of sulfonates (Fujinaga & Sakamoto, 1977).

  • It's also involved in the synthesis of stable multifunctional C-phosphonio phosphorus vinyl ylides, indicating its use in phosphorus chemistry (Dyer, Baceiredo, & Bertrand, 1996).

  • In organic chemistry, it's used in the photoinduced synthesis of 2-sulfonylacetonitriles, showing its application in synthetic methodologies (Zhou, Liu, Xie, Ye, & Wu, 2020).

Safety and Hazards

3-Methylbut-2-en-2-yl trifluoromethanesulfonate should be handled with care. It is recommended to wear protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area, and direct contact with dust, fume, gas, mist, vapors, or spray should be avoided . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-methylbut-2-en-2-yl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3S/c1-4(2)5(3)12-13(10,11)6(7,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTJNLNOJYKPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)OS(=O)(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313087
Record name 3-Methylbut-2-en-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbut-2-en-2-yl trifluoromethanesulfonate

CAS RN

28143-80-8
Record name NSC266189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylbut-2-en-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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